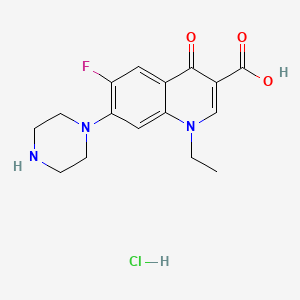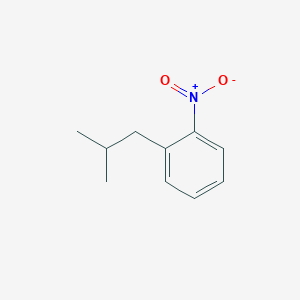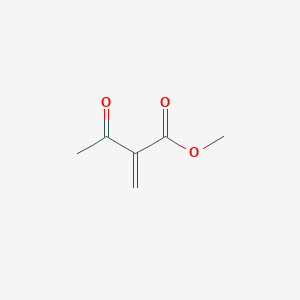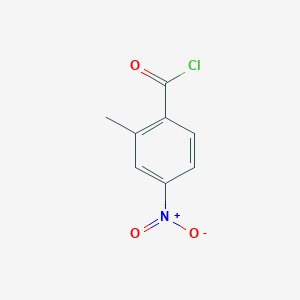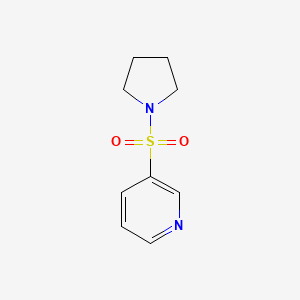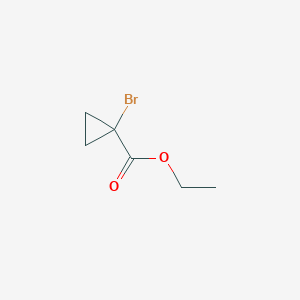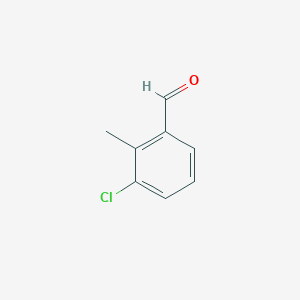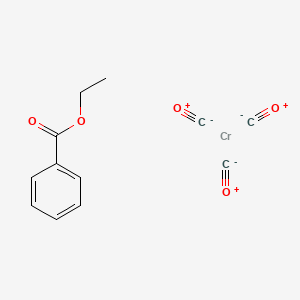
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine
概要
説明
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine is a chemical compound with the molecular formula C11H17Cl2N . It is also known as 3-chloro-N,N-dimethyl-1-phenylpropan-1-amine hydrochloride . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine consists of 11 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The molecular weight of the compound is 234.16 .Physical And Chemical Properties Analysis
The compound has a melting point of 135-137 °C . The molecular weight of the compound is 234.16 .科学的研究の応用
Pharmaceutical Research: Antidepressant Development
This compound is structurally related to drugs used in the treatment of depression and anxiety disorders. Its structural similarity to known serotonin reuptake inhibitors (SSRIs) suggests potential applications in the development of new antidepressants .
Neuroscience: Synaptic Membrane Studies
In neuroscience, the compound has been used to study perturbations of rat brain synaptic plasma membrane (SPM) bilayer structure and Na+/K(+)-ATPase activity. This research is crucial for understanding the effects of structurally related drugs on brain function .
Material Science: Corrosion Inhibition
In material science, 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine has been researched for its application in inhibiting the corrosion of X80 steel in oilfield acidizing environments. This highlights its potential as a corrosion inhibitor, which is vital for extending the life of industrial materials.
Chemical Synthesis: Intermediate for Atomoxetine
The compound serves as an intermediate in the synthesis of atomoxetine, a medication primarily used to treat attention deficit hyperactivity disorder (ADHD). Its role in the synthesis process is critical for the production of this therapeutic agent .
Sexual Health: Treatment of Premature Ejaculation
As a potential SSRI, this compound is also being explored for its application in managing male sexual disorders, particularly premature ejaculation (PE). This research could lead to new treatments that improve quality of life for affected individuals .
Analytical Chemistry: HPLC Column Development
The compound’s properties are useful in the development of high-performance liquid chromatography (HPLC) columns. These columns are essential for the separation and analysis of complex mixtures in various research and industrial applications .
Toxicology: Safety Profiling
Given its structural similarity to other compounds with known toxicological profiles, 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine can be used in toxicological studies to predict safety and side effects of related compounds .
Organic Chemistry: Reagent in Synthesis
This compound can act as a reagent in organic synthesis, contributing to the formation of various organic compounds. Its reactivity with different chemical groups makes it a versatile tool in synthetic chemistry .
Safety and Hazards
特性
IUPAC Name |
3-chloro-N,N-dimethyl-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZCUHMWDKUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

